molecular formula C11H12Cl3NO B5810048 N-benzyl-2,2,2-trichloro-N-ethylacetamide

N-benzyl-2,2,2-trichloro-N-ethylacetamide

Cat. No. B5810048
M. Wt: 280.6 g/mol
InChI Key: YIDIZQBWUATQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,2,2-trichloro-N-ethylacetamide, also known as BZETA, is a synthetic compound that has been widely used in scientific research. It is a member of the class of acetamides and is characterized by its unique chemical structure, which includes a benzyl group, a trichloromethyl group, and an ethylacetamide group. BZETA has been shown to have a variety of biological effects, making it an important tool for researchers in many fields.

Mechanism of Action

The mechanism of action of N-benzyl-2,2,2-trichloro-N-ethylacetamide is not fully understood, but it is believed to interact with a variety of receptors and ion channels in the body. It has been shown to have both agonist and antagonist effects on these targets, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
N-benzyl-2,2,2-trichloro-N-ethylacetamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and gene expression. It has also been shown to have effects on blood pressure, heart rate, and immune function.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2,2,2-trichloro-N-ethylacetamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is its potential for non-specific effects, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-benzyl-2,2,2-trichloro-N-ethylacetamide. One area of interest is its potential as a therapeutic agent for a variety of conditions, including neurological disorders and cardiovascular disease. Another area of interest is its potential as a research tool for investigating the function of specific receptors and ion channels in the body. Further research is needed to fully understand the potential applications of N-benzyl-2,2,2-trichloro-N-ethylacetamide in these areas.

Synthesis Methods

The synthesis of N-benzyl-2,2,2-trichloro-N-ethylacetamide involves the reaction of benzyl chloride with ethyl acetate in the presence of sodium hydroxide and triethylamine. The resulting product is then treated with thionyl chloride and triethylamine to produce the final compound. The process is relatively simple and can be carried out on a small scale in a laboratory setting.

Scientific Research Applications

N-benzyl-2,2,2-trichloro-N-ethylacetamide has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. It has been shown to have both stimulatory and inhibitory effects on these systems, making it a useful tool for investigating their function.

properties

IUPAC Name

N-benzyl-2,2,2-trichloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-2-15(10(16)11(12,13)14)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDIZQBWUATQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,2,2-trichloro-N-ethylacetamide

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